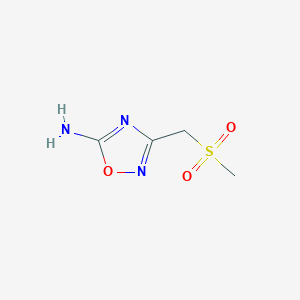

3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine is a heterocyclic compound that features a unique combination of functional groups, including a methanesulfonylmethyl group and an oxadiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine typically involves the reaction of methanesulfonyl chloride with a suitable precursor containing the oxadiazole ring. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine can undergo various types of chemical reactions, including:

Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonylmethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonylmethyl group can yield sulfone derivatives, while reduction of the oxadiazole ring can produce various reduced heterocycles.

Applications De Recherche Scientifique

Unfortunately, information regarding the applications of "3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine" is very limited in the provided search results. However, some information can be gleaned about related compounds and their uses, which may provide some context.

1,2,4-Oxadiazoles in Drug Discovery

1,2,4-Oxadiazoles have been investigated in medicinal chemistry for the creation of bioactive compounds, making them valuable tools for drug design because of their molecular rigidity, metabolic stability, and ability to act as bioisosteric replacements for unstable carbonyl groups like esters, amides, and carbamates . Active compounds with a 1,2,4-oxadiazole core have demonstrated antiproliferative activity against cancer cell lines and parasites .

Anticancer Research

Some 1,2,4-oxadiazole derivatives have demonstrated potential as potent anticancer agents . For example,研究 Abd el hameid M. K. reported on novel 1,2,4-oxadiazole derivatives as analogs of Terthiopene, Terpyridine, and Prodigiosin, which are naturally occurring compounds with cytotoxic and pro-apoptotic properties. The study revealed that specific compounds exhibited high activity against MCF-7 and HCT-116 cancer cell lines, even greater than reference Prodigiosin .

Synthesis Protocol

A novel protocol for the synthesis of 1,2,4-oxadiazoles with activity against trypanosomatids and drug-resistant leukemia cell lines has been developed . This protocol involves a fast and efficient strategy for constructing a 1,2,4-oxadiazole ring on a silica-supported system under microwave irradiation .

Specific Compound Information

The search results include some data relating to a similar compound, 3-(Methylsulfonyl)-1,2,4-oxadiazol-5(2H)-imine (CAS#:55864-41-0) :

Mécanisme D'action

The mechanism of action of 3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine involves its interaction with molecular targets, such as enzymes or receptors. The methanesulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one

- 3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-thiadiazol-5-imine

- 3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-triazol-5-imine

Uniqueness

3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Activité Biologique

3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of oxadiazole derivatives typically involves the cyclization of hydrazides with various reagents. For this compound, the process often includes the use of acetic anhydride or similar compounds to facilitate the formation of the oxadiazole ring structure. The general synthetic route can be summarized as follows:

- Starting Materials : Hydrazides and methanesulfonylmethyl derivatives.

- Reagents : Acetic anhydride or other dehydrating agents.

- Conditions : Refluxing in an appropriate solvent (e.g., ethanol) for several hours.

- Purification : Crystallization or chromatography to isolate the desired compound.

Antimicrobial Activity

Research has shown that various oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating 1,3,4-oxadiazoles demonstrated strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The compound's structure allows it to interact effectively with bacterial cell membranes or metabolic pathways.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | S. aureus | Strong |

| This compound | E. coli | Moderate |

Anticonvulsant Activity

In a preliminary screening of anticonvulsant activity using maximal electroshock (MES) tests, oxadiazole derivatives have shown promise in reducing seizure activity at various dosages . Notably, certain derivatives demonstrated efficacy at lower doses compared to standard anticonvulsants like phenytoin.

Anti-inflammatory Effects

Recent studies indicate that oxadiazole compounds may also possess anti-inflammatory properties. For example, derivatives were found to inhibit NLRP3 inflammasome activation in macrophages, which is crucial in mediating inflammatory responses . This suggests potential applications in treating conditions characterized by excessive inflammation.

Case Study 1: Antimicrobial Efficacy

A series of synthesized oxadiazole derivatives were tested against multiple bacterial strains. Among them, one derivative showed significant activity against Staphylococcus epidermidis, indicating its potential as a therapeutic agent for skin infections .

Case Study 2: Neuroprotective Effects

In vivo studies involving rat models demonstrated that certain oxadiazole derivatives could protect against neurodegeneration induced by oxidative stress. The mechanisms involved include modulation of antioxidant pathways and reduction of pro-inflammatory cytokines .

Propriétés

IUPAC Name |

3-(methylsulfonylmethyl)-1,2,4-oxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O3S/c1-11(8,9)2-3-6-4(5)10-7-3/h2H2,1H3,(H2,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPLQMGYGHPORP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=NOC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.